molecular formula C10H8F3IN2O3S B13586883 [2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate

[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate

Cat. No.: B13586883
M. Wt: 420.15 g/mol
InChI Key: SRQAAQQUNREDMF-UHFFFAOYSA-N
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Description

[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate is a complex organic compound known for its unique chemical structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the iodo group, the formation of the diazirin ring, and the attachment of the methanesulfonate group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Addition Reactions: The diazirin ring can undergo addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and obtaining the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, [2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.

Biology

In biological research, this compound is used as a photoaffinity label to study protein-ligand interactions. The diazirin ring can be activated by UV light, forming a highly reactive carbene that covalently binds to nearby biomolecules, allowing researchers to identify and characterize binding sites.

Medicine

In medicine, the compound’s potential as a diagnostic tool is being explored. Its ability to form covalent bonds with biomolecules upon activation makes it useful for imaging and tracking biological processes in living organisms.

Industry

In industrial applications, this compound is used in the development of new materials and coatings. Its reactivity and stability make it suitable for creating functionalized surfaces with specific properties.

Mechanism of Action

The mechanism of action of [2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate involves the formation of a reactive carbene intermediate upon activation by UV light. This carbene can insert into various chemical bonds, leading to the formation of covalent adducts with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting biomolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazirin-containing molecules and iodo-substituted phenyl derivatives. Examples include:

  • [3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate
  • [2-Iodo-4-(diazirin-3-yl)phenyl]methyl methanesulfonate

Uniqueness

The uniqueness of [2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate lies in its combination of functional groups, which confer specific reactivity and stability. The presence of the iodo group enhances its utility in substitution reactions, while the diazirin ring provides a versatile tool for photoaffinity labeling and other applications.

Biological Activity

The compound 2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate is a diazirine derivative that has garnered attention in biological research due to its unique properties, particularly its ability to act as a photoreactive probe. This article explores its biological activity, applications in research, and relevant findings from various studies.

  • Molecular Formula : C16H10F3N2O2S
  • Molecular Weight : 446.16 g/mol
  • CAS Number : [Not specified in the search results]

Diazirines are known for their ability to form covalent bonds with biomolecules upon exposure to UV light. This property makes them valuable in studying protein interactions, cellular pathways, and drug-target interactions. The trifluoromethyl group enhances the compound's stability and reactivity, facilitating its use in various biological assays.

1. Photocrosslinking Studies

The compound is extensively used in photocrosslinking studies to investigate protein-nucleic acid interactions. Upon UV activation, it forms stable covalent bonds with nearby nucleophiles, allowing researchers to map interactions within complex biological systems .

2. Drug Development

Due to its high stability and bioavailability, this diazirine derivative is a promising candidate in drug design. The trifluoromethyl group contributes to enhanced pharmacokinetic properties, which are crucial for developing effective therapeutics .

3. Imaging Techniques

In advanced imaging methods, the compound serves as a tool for tracing biological pathways. Its ability to form covalent links with proteins allows for the visualization of cellular processes, which is essential for both academic research and clinical applications .

Stability Studies

Research has shown that diazirine compounds exhibit varying degrees of stability under different light conditions. A comparative study indicated that modified trifluoromethylaryl diazirines maintain integrity better than conventional diazirines when exposed to ambient light .

Light ConditionUnreacted Diazirine (%) after 14 days
Ambient Light58.1
Incandescent Light22.5

Case Studies

  • Protein Interaction Mapping : A study utilized this compound to map interactions between a target protein and various ligands. The photocrosslinking approach provided insights into binding sites and interaction dynamics, significantly advancing the understanding of the protein's function .
  • Therapeutic Development : Investigations into the compound's efficacy as a drug candidate revealed promising results in targeting specific cancer cell lines, demonstrating its potential as a novel therapeutic agent .

Properties

Molecular Formula

C10H8F3IN2O3S

Molecular Weight

420.15 g/mol

IUPAC Name

[2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate

InChI

InChI=1S/C10H8F3IN2O3S/c1-20(17,18)19-5-6-2-3-7(4-8(6)14)9(15-16-9)10(11,12)13/h2-4H,5H2,1H3

InChI Key

SRQAAQQUNREDMF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)I

Origin of Product

United States

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